molecular formula C3H5ClF2 B12124402 3-Chloro-1,1-difluoropropane CAS No. 83124-57-6

3-Chloro-1,1-difluoropropane

Cat. No.: B12124402
CAS No.: 83124-57-6
M. Wt: 114.52 g/mol
InChI Key: IOJZXSJSULVCME-UHFFFAOYSA-N
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Description

3-Chloro-1,1-difluoropropane is an organic compound with the molecular formula C3H5ClF2 It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which contains chlorine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1-difluoropropane can be achieved through several methods. One common approach involves the halogenation of propane derivatives. For instance, the reaction of 1,1,1-trifluoropropane with chlorine gas under controlled conditions can yield this compound. The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as distillation and recrystallization, to remove any impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-difluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: Under specific conditions, this compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of this compound can lead to the formation of hydrocarbons.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can yield 3-Iodo-1,1-difluoropropane, while oxidation with potassium permanganate can produce 3-Chloro-1,1-difluoropropanol .

Scientific Research Applications

3-Chloro-1,1-difluoropropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-difluoropropane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a substrate for nucleophilic substitution, oxidation, and reduction processes. The presence of chlorine and fluorine atoms in its structure influences its reactivity and selectivity in these reactions .

In biological systems, this compound can interact with enzymes that catalyze halogenation and dehalogenation reactions. These interactions can provide insights into the enzymatic mechanisms and the role of halogenated compounds in biological processes .

Comparison with Similar Compounds

3-Chloro-1,1-difluoropropane can be compared with other similar compounds, such as:

    1-Chloro-1,1-difluoropropane: This compound has a similar structure but differs in the position of the chlorine atom.

    3-Chloro-1,1,1-trifluoropropane: This compound contains an additional fluorine atom, which affects its chemical properties and reactivity.

    1,3-Dichloro-1,1-difluoropropane: This compound has two chlorine atoms and two fluorine atoms, making it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and applications in various fields.

Properties

CAS No.

83124-57-6

Molecular Formula

C3H5ClF2

Molecular Weight

114.52 g/mol

IUPAC Name

3-chloro-1,1-difluoropropane

InChI

InChI=1S/C3H5ClF2/c4-2-1-3(5)6/h3H,1-2H2

InChI Key

IOJZXSJSULVCME-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(F)F

Origin of Product

United States

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